REACTION_CXSMILES
|
N[C:2]1[CH:3]=[N:4][C:5]([F:8])=[CH:6][CH:7]=1.B(F)(F)F.CC[O:15][CH2:16][CH3:17].N(OC(C)(C)C)=[O:19].CCCCC>COCCOC>[C:16]([O:19][C:2]1[CH:3]=[N:4][C:5]([F:8])=[CH:6][CH:7]=1)(=[O:15])[CH3:17] |f:1.2|
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Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
NC=1C=NC(=CC1)F
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Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
COCCOC
|
Name
|
|
Quantity
|
12.2 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
6.3 mL
|
Type
|
reactant
|
Smiles
|
N(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
150 mL
|
Type
|
reactant
|
Smiles
|
CCCCC
|
Control Type
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UNSPECIFIED
|
Setpoint
|
5 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained the temperature below 0° C
|
Type
|
FILTRATION
|
Details
|
the resultant solid was collected by suction filtration
|
Type
|
WASH
|
Details
|
washed with cold ether, air
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
DISSOLUTION
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Details
|
dissolved in acetic anhydride (75 mL)
|
Type
|
TEMPERATURE
|
Details
|
The solution was heated to 105° C. until nitrogen evolution
|
Type
|
CUSTOM
|
Details
|
The solvent was removed in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl ether (2×150 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic extracts were dried (MgSO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
Purification by chromatography (silica gel; hexane/EtOAc, 9:1 to 7:3)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)OC=1C=NC(=CC1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 2.25 g | |
YIELD: PERCENTYIELD | 33% | |
YIELD: CALCULATEDPERCENTYIELD | 32.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |